molecular formula C12H24N2 B3043511 2-Methyl-1-(piperidin-2-ylmethyl)piperidine CAS No. 881041-21-0

2-Methyl-1-(piperidin-2-ylmethyl)piperidine

Cat. No.: B3043511
CAS No.: 881041-21-0
M. Wt: 196.33 g/mol
InChI Key: BUWXMIBPXBQJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(piperidin-2-ylmethyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group and a piperidin-2-ylmethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-2-ylmethyl)piperidine involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For instance, some piperidine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-(piperidin-2-ylmethyl)piperidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-methyl-1-(piperidin-2-ylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-6-3-5-9-14(11)10-12-7-2-4-8-13-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXMIBPXBQJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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